molecular formula C12H17BrN2 B13216817 N-[(3-bromophenyl)methyl]-1-methylpyrrolidin-3-amine

N-[(3-bromophenyl)methyl]-1-methylpyrrolidin-3-amine

Cat. No.: B13216817
M. Wt: 269.18 g/mol
InChI Key: ZUGUFSGGCPCXGD-UHFFFAOYSA-N
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Description

N-[(3-bromophenyl)methyl]-1-methylpyrrolidin-3-amine is an organic compound with the molecular formula C12H17BrN2. This compound features a bromophenyl group attached to a pyrrolidine ring, making it a valuable molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromophenyl)methyl]-1-methylpyrrolidin-3-amine typically involves the reaction of 3-bromobenzyl chloride with 1-methylpyrrolidin-3-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or column chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromophenyl)methyl]-1-methylpyrrolidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed depend on the type of reaction. For example, substitution reactions yield various substituted derivatives, while coupling reactions produce biaryl compounds .

Scientific Research Applications

N-[(3-bromophenyl)methyl]-1-methylpyrrolidin-3-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-bromophenyl)methyl]-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes or receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-fluorophenyl)methyl]-1-methylpyrrolidin-3-amine
  • N-[(3-chlorophenyl)methyl]-1-methylpyrrolidin-3-amine
  • N-[(3-iodophenyl)methyl]-1-methylpyrrolidin-3-amine

Uniqueness

N-[(3-bromophenyl)methyl]-1-methylpyrrolidin-3-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its fluorine, chlorine, or iodine analogs. The bromine atom can participate in specific interactions, making this compound particularly valuable in certain chemical and biological applications .

Properties

Molecular Formula

C12H17BrN2

Molecular Weight

269.18 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-1-methylpyrrolidin-3-amine

InChI

InChI=1S/C12H17BrN2/c1-15-6-5-12(9-15)14-8-10-3-2-4-11(13)7-10/h2-4,7,12,14H,5-6,8-9H2,1H3

InChI Key

ZUGUFSGGCPCXGD-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)NCC2=CC(=CC=C2)Br

Origin of Product

United States

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